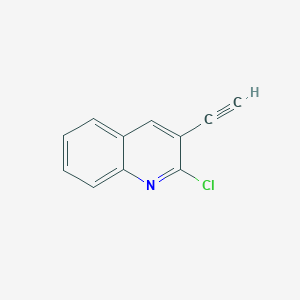

2-Chloro-3-ethynylquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-ethynylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h1,3-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPMJQRHVZSWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinoline Core in Heterocyclic Chemistry Research

The quinoline (B57606) scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent heterocyclic system in chemical research. nih.gov This structural motif is not only of academic interest but is also a core component in a vast array of functional molecules. organic-chemistry.org Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. researchgate.net

The significance of the quinoline core is underscored by its presence in numerous natural products, most famously the anti-malarial alkaloid quinine, as well as in a multitude of synthetic pharmaceuticals. chim.itresearchgate.net Marketed drugs containing the quinoline framework exhibit a wide spectrum of therapeutic activities, including antibacterial (e.g., ciprofloxacin), anticancer (e.g., topotecan), and anti-inflammatory properties. researchgate.netmdpi.com The versatility of the quinoline ring system stems from its aromatic nature and the presence of the nitrogen atom, which allows for various chemical modifications at different positions. nih.gov This adaptability enables chemists to fine-tune the electronic and steric properties of quinoline derivatives to achieve desired biological or material functions. sigmaaldrich.cn Consequently, the development of novel synthetic methods for creating functionalized quinolines remains an active and important area of research. nih.gov

Significance of Ethynyl and Chloro Substituents in Quinoline Scaffolds

The specific placement of a chloro group at the 2-position and an ethynyl (B1212043) group at the 3-position of the quinoline (B57606) core endows 2-Chloro-3-ethynylquinoline with a unique and powerful reactivity profile. These two functional groups serve as orthogonal synthetic handles, allowing for selective and sequential chemical transformations.

The chlorine atom at the C-2 position of the quinoline ring is particularly labile and serves as an excellent leaving group in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. chim.it Its reactivity is enhanced by the adjacent ring nitrogen. This feature is widely exploited in palladium-catalyzed reactions such as the Sonogashira, Suzuki, Heck, and Buchwald-Hartwig couplings, providing a robust platform for introducing carbon-carbon and carbon-heteroatom bonds. irantypist.comsemanticscholar.org Specifically, the Sonogashira coupling of 2-chloroquinolines with terminal alkynes is a common and efficient method for synthesizing 2-alkynylquinolines, which are themselves valuable intermediates. researchgate.netresearchgate.net

The ethynyl group at the C-3 position is one of the most versatile functional groups in organic synthesis. Its carbon-carbon triple bond can participate in a wide array of chemical reactions. It is a key substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction allows for the efficient and specific formation of stable 1,2,3-triazole rings, linking the quinoline scaffold to other molecular fragments to create complex conjugates for biological or materials science applications. interchim.com Furthermore, the ethynyl group can undergo dimerization to form conjugated butadiyne systems, participate in cyclization and annulation reactions to build fused polycyclic systems, and be hydrated to form ketones or reduced to alkenes or alkanes. mdpi.comscribd.com This dual reactivity makes this compound a potent linchpin molecule for the assembly of diverse and highly functionalized quinoline derivatives.

Research Trajectories and Future Outlook for 2 Chloro 3 Ethynylquinoline

Strategic Approaches to Quinoline Ring System Construction

The formation of the quinoline ring system is a foundational step in the synthesis of this compound. A prominent and effective method for this transformation is the Vilsmeier-Haack reaction.

Vilsmeier-Haack Formylation in 2-Chloro-3-formylquinoline Synthesis

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. slideshare.netwikipedia.org In the context of 2-chloro-3-formylquinoline synthesis, this reaction facilitates the cyclization of N-arylacetamides to yield the desired quinoline structure. researchgate.netrjptonline.org The process begins with the reaction of a substituted acetanilide (B955) with a Vilsmeier reagent, which is typically generated in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netchemijournal.comthieme-connect.com This reagent, a substituted chloroiminium ion, then acts as the electrophile in the subsequent cyclization and formylation of the acetanilide. wikipedia.org

The general mechanism involves the initial formation of the Vilsmeier reagent, which then reacts with the N-arylacetamide. This is followed by an intramolecular electrophilic attack, leading to cyclization and the formation of the quinoline ring. A subsequent hydrolysis step then yields the final 2-chloro-3-formylquinoline product. wikipedia.orgthieme-connect.com This method has proven to be a simple, regioselective, and efficient route for the synthesis of various substituted 2-chloro-3-formylquinolines. researchgate.netchemijournal.comchemijournal.com

Several variations of the Vilsmeier-Haack reagent have been explored to optimize the reaction, including the use of different formylating agents and reaction conditions. nih.gov For instance, methane (B114726) sulfonyl chloride-DMF/DMAc has been presented as an alternative Vilsmeier-type reagent. heteroletters.org

Influence of Reaction Conditions on 2-Chloro-3-formylquinoline Yields

The efficiency and yield of 2-chloro-3-formylquinoline synthesis via the Vilsmeier-Haack reaction are significantly influenced by various reaction parameters. These include the nature of the reactants, the choice of Vilsmeier reagent, temperature, and reaction time.

The electronic nature of the substituents on the starting N-arylacetamide plays a crucial role. Electron-donating groups on the N-arylacetamide generally facilitate the cyclization process, leading to good yields of the corresponding quinolines. researchgate.net For instance, studies have shown that N-arylacetamides bearing electron-donating groups at the meta-position are particularly effective. researchgate.net

The choice of the Vilsmeier reagent and its molar ratio relative to the substrate are also critical. Reagents prepared from POCl₃ or SOCl₂ with DMF are common, and optimizing their equivalents is necessary for high yields. researchgate.netheteroletters.org For example, in the synthesis using a methane sulfonyl chloride-DMF adduct, it was found that 3.0 equivalents of the adduct was the minimum requirement for the reaction to proceed efficiently. heteroletters.org

Temperature and reaction time are interdependent parameters that must be carefully controlled. While some Vilsmeier-Haack reactions for quinoline synthesis proceed at room temperature, others require heating to drive the reaction to completion. chemijournal.comajgreenchem.com For instance, the cyclization of acetanilide using POCl₃ and DMF often involves cooling during the initial addition followed by refluxing for several hours. chemijournal.comajgreenchem.com One study found that for the synthesis of 2-chloro-3-formylquinolines using a MsCl-DMF adduct, a reaction time of 4 hours at 85°C was sufficient for completion. heteroletters.org Increasing the temperature further did not significantly improve the yield, while lower temperatures resulted in incomplete conversion. heteroletters.org Microwave irradiation has also been explored as a method to accelerate the reaction and improve yields. elixirpublishers.com

| Reactant | Vilsmeier Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Substituted Acetanilide | DMF/POCl₃ | 80-90 | 4-10 | 60-80 | chemijournal.com |

| 4-Chloroacetanilide | MsCl-DMF | 85 | 4 | - | heteroletters.org |

| Acetanilide | DMF/POCl₃ | 80-90 | 7-10 | - | ajgreenchem.com |

| 2-chloro-3-formylquinoline (for further reaction) | Acetic acid/Sodium acetate (B1210297) (Microwave) | - | 0.17 | 30 | elixirpublishers.com |

Introduction of the Ethynyl Moiety

Once the 2-chloro-3-formylquinoline precursor is obtained, the next critical step is the introduction of the ethynyl group at the 3-position. This is typically achieved through a two-step sequence involving the conversion of the formyl group to a gem-dibromoalkene, followed by elimination to form the terminal alkyne.

Copper-free Sonogashira Coupling for 2-Ethynylquinoline Formation

While not a direct method for converting 2-chloro-3-formylquinoline, the copper-free Sonogashira coupling is a pivotal reaction for forming C(sp²)-C(sp) bonds and is relevant to the synthesis of ethynylquinolines in general. wikipedia.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, eliminating the need for a copper(I) co-catalyst which can lead to undesired alkyne dimerization (Glaser coupling). wikipedia.org

The mechanism of the copper-free Sonogashira reaction involves an initial oxidative addition of the aryl halide to the Pd(0) catalyst. wikipedia.orgresearchgate.net This is followed by coordination of the alkyne, deprotonation by a base, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net The absence of copper simplifies the reaction setup and purification. wikipedia.org Several studies have investigated the kinetics and mechanism of this reaction, providing insights into the roles of the base and the electronic nature of the substrates. researchgate.netrsc.org This methodology has been successfully applied to the synthesis of 2-ethynylquinolines from 2-chloroquinolines and a terminal alkyne. researchgate.net

Palladium-Catalyzed Heterocoupling Reactions to Ethynylquinolines

Palladium-catalyzed heterocoupling reactions, specifically the Sonogashira coupling, are a cornerstone for the synthesis of ethynylquinolines. researchgate.netscribd.com This reaction directly couples a terminal alkyne with a haloquinoline. In a typical procedure, an n-chloroquinoline is reacted with a protected alkyne, such as 2-methyl-3-butyn-2-ol, in the presence of a palladium catalyst. researchgate.netscribd.comscribd.com This is often followed by a deprotection step to yield the terminal n-ethynylquinoline. researchgate.netscribd.comscribd.com

The regioselectivity of the Sonogashira coupling on di-substituted quinolines, such as 2,4-dichloroquinoline (B42001), is noteworthy. The chloro group at the C-2 position is more susceptible to oxidative addition with the palladium catalyst than the chloro group at C-4, due to the influence of the electronegative nitrogen atom. beilstein-journals.org This allows for the selective synthesis of 2-alkynyl-4-chloroquinolines. beilstein-journals.org These reactions can be carried out under various conditions, including in aqueous media, highlighting the versatility of this method. beilstein-journals.org The resulting ethynylquinolines can then undergo further transformations, such as dimerization or further coupling reactions. researchgate.netirantypist.com

Sodium Sulfide (B99878) Mediated Synthesis of Terminal Alkynes from Gem-Dibromoalkenes leading to this compound

A highly effective method for the synthesis of this compound from its formyl precursor involves a two-step process. First, the 2-chloro-3-formylquinoline is converted to 2-chloro-3-(2,2-dibromovinyl)quinoline. This intermediate is then treated with sodium sulfide (Na₂S) to yield the desired terminal alkyne, this compound. rsc.orgbhu.ac.inresearchgate.net

Regioselective C-2 Alkynylation of 2,4-Dichloroquinoline

A key precursor for the synthesis of this compound and its analogs is 2,4-dichloroquinoline. The challenge lies in the selective functionalization of the C-2 position while leaving the C-4 chloro substituent intact for further diversification. A highly effective method for achieving this is the regioselective Sonogashira coupling reaction. nih.govbeilstein-journals.org

Research has demonstrated that the C-2 position of 2,4-dichloroquinoline is more susceptible to palladium-catalyzed cross-coupling reactions with terminal alkynes compared to the C-4 position. nih.gov This regioselectivity is attributed to the electronic effects of the heterocyclic nitrogen atom, which renders the C-2 chloro group more reactive towards oxidative addition to the palladium(0) catalyst. nih.govbeilstein-journals.org

A robust and environmentally conscious methodology has been developed for the C-2 alkynylation of 2,4-dichloroquinoline using a heterogeneous palladium on carbon (Pd/C) catalyst in water. nih.govnih.gov This approach, often carried out in the presence of a copper(I) co-catalyst (CuI) and a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃), affords a variety of 2-alkynyl-4-chloroquinolines in good yields. nih.govbeilstein-journals.org The reaction is highly selective for the mono-substituted product, with no significant formation of the dialkynylated quinoline observed. nih.govbeilstein-journals.org

The general reaction scheme involves the coupling of 2,4-dichloroquinoline with a terminal alkyne in the presence of the catalytic system. The reaction conditions typically involve heating the mixture in water with a base, such as triethylamine (B128534) (Et₃N), which also serves as a solvent and acid scavenger. beilstein-journals.org

The scope of the reaction is broad, accommodating both aryl and alkyl substituted terminal alkynes. nih.gov This versatility allows for the synthesis of a diverse library of 2-alkynyl-4-chloroquinolines, which are valuable precursors for further synthetic transformations.

Table 1: Examples of Regioselective C-2 Alkynylation of 2,4-Dichloroquinoline nih.govbeilstein-journals.org

| Entry | Terminal Alkyne (R-C≡CH) | Product | Yield (%) |

| 1 | Phenylacetylene | 4-Chloro-2-(phenylethynyl)quinoline | 85 |

| 2 | 1-Hexyne | 4-Chloro-2-(hex-1-yn-1-yl)quinoline | 82 |

| 3 | 3,3-Dimethyl-1-butyne | 4-Chloro-2-((3,3-dimethylbut-1-yn-1-yl)quinoline | 78 |

| 4 | (4-Methoxyphenyl)acetylene | 4-Chloro-2-((4-methoxyphenyl)ethynyl)quinoline | 88 |

| 5 | (4-Chlorophenyl)acetylene | 4-Chloro-2-((4-chlorophenyl)ethynyl)quinoline | 86 |

| 6 | Cyclohexylacetylene | 4-Chloro-2-(cyclohexylethynyl)quinoline | 75 |

Reaction Conditions: 2,4-dichloroquinoline (1.0 equiv), terminal alkyne (1.5 equiv), 10% Pd/C (0.026 equiv), PPh₃ (0.20 equiv), CuI (0.05 equiv), and Et₃N (3.0 equiv) in water at 80 °C. beilstein-journals.org

Synthetic Diversification Strategies for this compound Derivatives

The 2-alkynyl-4-chloroquinolines synthesized via the regioselective C-2 alkynylation serve as pivotal intermediates for creating a broader range of substituted quinoline derivatives. The presence of the chloro group at the C-4 position provides a handle for subsequent cross-coupling reactions, enabling the introduction of various substituents.

A primary strategy for the diversification of 2-alkynyl-4-chloroquinolines is the palladium-catalyzed Suzuki coupling reaction at the C-4 position. nih.govnih.gov This reaction involves the coupling of the 4-chloro derivative with an arylboronic acid in the presence of a palladium catalyst to furnish 2-alkynyl-4-arylquinolines. nih.govnih.gov This two-step sequence, involving regioselective alkynylation followed by arylation, provides an efficient route to a variety of highly functionalized quinoline scaffolds. nih.gov

The Suzuki coupling is typically carried out using a palladium catalyst, such as palladium on carbon, and a base in an aqueous medium. nih.gov This method has proven to be effective for a range of arylboronic acids, leading to the corresponding 2-alkynyl-4-arylquinolines in good to excellent yields without affecting the alkynyl substituent at the C-2 position. beilstein-journals.org

Table 2: Synthesis of 2-Alkynyl-4-arylquinolines via Suzuki Coupling beilstein-journals.org

| Entry | 2-Alkynyl-4-chloroquinoline | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |

| 1 | 4-Chloro-2-(phenylethynyl)quinoline | Phenylboronic acid | 2-(Phenylethynyl)-4-phenylquinoline | 92 |

| 2 | 4-Chloro-2-(phenylethynyl)quinoline | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(phenylethynyl)quinoline | 94 |

| 3 | 4-Chloro-2-(hex-1-yn-1-yl)quinoline | Phenylboronic acid | 2-(Hex-1-yn-1-yl)-4-phenylquinoline | 88 |

| 4 | 4-Chloro-2-(hex-1-yn-1-yl)quinoline | 4-Methylphenylboronic acid | 2-(Hex-1-yn-1-yl)-4-(p-tolyl)quinoline | 90 |

| 5 | 4-Chloro-2-((4-methoxyphenyl)ethynyl)quinoline | Phenylboronic acid | 2-((4-Methoxyphenyl)ethynyl)-4-phenylquinoline | 95 |

| 6 | 4-Chloro-2-((4-methoxyphenyl)ethynyl)quinoline | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-((4-methoxyphenyl)ethynyl)quinoline | 96 |

Reaction Conditions: 2-alkynyl-4-chloroquinoline (1.0 equiv), arylboronic acid (1.5 equiv), 10% Pd/C (0.05 equiv), K₂CO₃ (3.0 equiv) in H₂O/ACN (1:1) at 80 °C. beilstein-journals.org

This synthetic approach highlights the modularity and efficiency of using palladium-catalyzed cross-coupling reactions to build molecular complexity around the quinoline core, starting from the strategic synthesis of this compound precursors.

Reactions Involving the Ethynyl Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Cycloaddition Reactions of the Ethynyl Functionality

The ethynyl group of this compound readily participates in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. researchgate.net This type of reaction involves the treatment of the alkyne with a 1,3-dipole, such as an organic azide (B81097), to yield a five-membered heterocyclic ring. researchgate.net

A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction," which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.govijrpc.com The reaction between this compound and an organic azide in the presence of a copper(I) catalyst leads to the formation of the corresponding 1-(2-chloroquinolin-3-yl)-1H-1,2,3-triazole derivatives. This reaction is valued for its mild conditions, broad substrate scope, and high yields. rsc.orgnih.gov The mechanism of the Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic process involving the 4 π-electrons of the dipole and the 2 π-electrons of the dipolarophile (the alkyne).

In some instances, cycloaddition can also be achieved without metal catalysis, although this may require more forcing conditions and can lead to a mixture of regioisomers. nih.gov The versatility of this reaction allows for the introduction of a wide array of substituents onto the resulting triazole ring, depending on the nature of the starting azide. benthamdirect.com

Table 1: Examples of Cycloaddition Reactions of Ethynylquinolines

| Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference(s) |

| Organic Azide | This compound | Copper(I) salt | 1-(2-Chloroquinolin-3-yl)-1H-1,2,3-triazole | rsc.orgnih.gov |

| Nitrile Oxide | This compound | Heat or catalyst | 3-(2-Chloroquinolin-3-yl)isoxazole | researchgate.net |

Oxidative Dimerization to 1,4-Bis(quinolyl)buta-1,3-diynes

Terminal alkynes, including this compound, can undergo oxidative homocoupling to produce symmetrical 1,3-diynes. This transformation is most commonly achieved through the Glaser coupling or its more modern variant, the Hay coupling. organic-chemistry.orgwikipedia.orgmdpi.comchemrxiv.orgresearchgate.net

The Glaser coupling typically employs a copper(I) salt, such as cuprous chloride (CuCl), in the presence of an oxidant, like oxygen or air, and a base, often in a solvent like pyridine (B92270). organic-chemistry.orgchemrxiv.org The Hay coupling modification utilizes a catalytic amount of a copper(I) salt with a chelating ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and an oxygen atmosphere. organic-chemistry.orgwikipedia.orgmdpi.com This latter method is often preferred due to its improved efficiency and solubility of the catalytic system. organic-chemistry.orgmdpi.com

The reaction proceeds via the formation of a copper(I) acetylide intermediate. rsc.orgnih.gov Subsequent oxidation of this intermediate, followed by dimerization, yields the 1,4-bis(2-chloroquinolin-3-yl)buta-1,3-diyne. rsc.orgnih.gov The mechanism has been proposed to involve either a dicopper(II)-diacetylide complex or a dicopper(III) intermediate. nih.gov These reactions are valuable for creating extended π-conjugated systems. organic-chemistry.org

Table 2: Conditions for Oxidative Dimerization of Ethynylquinolines

| Reaction Name | Catalyst | Oxidant | Base/Ligand | Product | Reference(s) |

| Glaser Coupling | CuCl | O₂ (air) | Pyridine | 1,4-Bis(2-chloroquinolin-3-yl)buta-1,3-diyne | organic-chemistry.orgchemrxiv.org |

| Hay Coupling | CuCl | O₂ (air) | TMEDA | 1,4-Bis(2-chloroquinolin-3-yl)buta-1,3-diyne | organic-chemistry.orgwikipedia.orgmdpi.com |

Reactions at the Chloro Substituent

The chloro group at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the heterocyclic nitrogen atom.

Nucleophilic Substitution Reactions on the Chloro Group

The chlorine atom in this compound can be displaced by a variety of nucleophiles. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is facilitated by the electron-deficient nature of the quinoline ring, which can stabilize the intermediate Meisenheimer-like complex.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-(alkylthio)-3-ethynylquinolines, respectively. For instance, the reaction with primary or secondary amines can be used to synthesize various 2-amino-3-ethynylquinoline derivatives. savemyexams.com Similarly, reaction with sodium or potassium alkoxides yields the corresponding 2-alkoxyquinolines. researchgate.net

A particularly important reaction in this class is the Sonogashira coupling. researchgate.netsynarchive.com While often considered a reaction of the ethynyl group, from the perspective of the this compound, it is a nucleophilic substitution at the chloro-substituted carbon by a copper(I) acetylide, catalyzed by a palladium complex. researchgate.netsynarchive.com This cross-coupling reaction is a powerful method for forming carbon-carbon bonds. synarchive.com For example, the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would lead to the formation of a 2-alkynyl-3-ethynylquinoline derivative.

Reactions Involving Both Functional Groups or the Quinoline Nucleus

In certain reactions, both the chloro and ethynyl groups, or the entire quinoline scaffold, participate in the transformation. Often, an analogue of this compound, where the ethynyl group is modified, is used to illustrate these broader reaction types.

Condensation Reactions of 2-Chloro-3-formylquinoline Analogs

To explore reactions involving the quinoline nucleus in proximity to the C2 and C3 substituents, the 2-chloro-3-formylquinoline analogue serves as an excellent model. The formyl group, being a precursor to or a synthetic equivalent of the ethynyl group under certain conditions, undergoes a variety of condensation reactions that highlight the reactivity of this position. The synthesis of 2-chloro-3-formylquinoline itself is commonly achieved through the Vilsmeier-Haack reaction of the corresponding N-arylacetamide. benthamdirect.comrjptonline.orgresearchgate.netresearchgate.netchemijournal.com

A key reaction of 2-chloro-3-formylquinoline is the Knoevenagel condensation. rsc.orgpw.liveyoutube.comwikipedia.org This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. pw.livewikipedia.org A range of active methylene compounds, such as malononitrile, ethyl cyanoacetate, and barbituric acid derivatives, can be used to generate various α,β-unsaturated products. rsc.orgnih.gov

The mechanism of the Knoevenagel condensation typically begins with the base-catalyzed deprotonation of the active methylene compound to form a resonance-stabilized enolate. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 2-chloro-3-formylquinoline. Subsequent dehydration of the resulting aldol-type adduct yields the final condensed product. wikipedia.org These reactions are valuable for extending the carbon framework and synthesizing more complex quinoline derivatives. rsc.org

Table 3: Examples of Knoevenagel Condensation with 2-Chloro-3-formylquinoline

| Active Methylene Compound | Catalyst | Product | Reference(s) |

| Malononitrile | Piperidine | 2-((2-Chloroquinolin-3-yl)methylene)malononitrile | rsc.orgnih.gov |

| Ethyl Cyanoacetate | [Et₃NH][HSO₄] | Ethyl 2-cyano-3-(2-chloroquinolin-3-yl)acrylate | rsc.org |

| 1,3-Dimethylbarbituric Acid | [Et₃NH][HSO₄] | 5-((2-Chloroquinolin-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | rsc.orgpw.live |

Annulation Reactions for Fused Heterocyclic Systems

Annulation reactions utilizing this compound and its derivatives are a powerful strategy for synthesizing fused polycyclic heterocyclic systems. These reactions build new rings onto the quinoline core, leveraging the reactivity of the ethynyl group, often in tandem with reactions at the C2-chloro position.

A significant application is the synthesis of thieno[2,3-b]quinolines . One notable method involves the N-oxide of 3-ethynylquinoline (B1363800) as a substrate. rsc.org In a one-pot, two-step process, reaction with thiourea (B124793) and triflic anhydride (B1165640) leads to the formation of thieno[2,3-b]quinoline. rsc.org This transformation proceeds through a cascade reaction initiated by the thiolation at the C2 position, followed by a spontaneous 5-endo-dig cyclization of the sulfur nucleophile onto the adjacent ethynyl group. rsc.org An alternative route to thieno[2,3-b]quinolines involves an electrophilic iodocyclization of 3-alkynyl-2-(methylthio)quinolines, which can be prepared from this compound via nucleophilic substitution of the chloride with a thiolate. rsc.orgresearchgate.net

Another important class of fused heterocycles derived from this scaffold are benzo[b] rsc.orgnih.govnaphthyridines . These are typically synthesized from 2-alkynylquinoline-3-carboxaldehydes, which are closely related to this compound. The process involves an imination reaction with ammonia (B1221849), followed by an intramolecular cyclization to furnish the benzo-fused 1,6-naphthyridine (B1220473) ring system in excellent yields. researchgate.net

Furthermore, the quinoline core can be fused with oxygen-containing rings. The synthesis of pyrano[2,3-b]quinolin-2-ones , which are linear benzaza analogues of coumarins, often starts from 2-chloro-3-formylquinolines. elixirpublishers.com These precursors undergo cyclization reactions to build the pyranone ring. elixirpublishers.com The development of pyrrolo-fused systems, such as pyrrolo[1,2-a]quinolines , has also been achieved through one-pot processes involving the reaction of alkyl 2-chloroquinoline-3-carboxylates with propargyl alcohol and a secondary amine. researchgate.net

The following table summarizes key annulation reactions for the formation of fused heterocyclic systems.

| Starting Material Derivative | Reagents & Conditions | Fused System Formed | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Ethynylquinoline N-oxide | Thiourea, Triflic Anhydride | Thieno[2,3-b]quinoline | Thiolation / 5-endo-dig Cyclization | rsc.org |

| 3-Alkynyl-2-(methylthio)quinoline | Iodine | Iodo-thieno[2,3-b]quinoline | Electrophilic Iodocyclization | rsc.orgresearchgate.net |

| 2-Alkynylquinoline-3-carboxaldehyde | Aqueous Ammonia, Alcohol | Benzo[b] rsc.orgnih.govnaphthyridine | Imination / Intramolecular Cyclization | researchgate.net |

| 2-Chloroquinoline-3-carboxylate | Propargyl alcohol, Secondary amine, Pd-catalyst | Pyrrolo[1,2-a]quinoline | Sonogashira coupling / Cyclization | researchgate.net |

| 2-Chloro-3-formylquinoline | Formamide (B127407), Formic acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | Condensation / Cyclization / HCl Elimination | nih.gov |

Microwave-Assisted Reactions and Their Mechanistic Implications

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reactions involving quinoline derivatives, offering significant reductions in reaction times and often improving product yields. elixirpublishers.comresearchgate.net The primary mechanism of microwave heating is dielectric heating, where polar molecules or ionic species in the reaction mixture absorb microwave energy and convert it into heat rapidly and efficiently. nih.gov This uniform and rapid heating minimizes thermal gradients and can prevent the decomposition of sensitive products, which might occur with conventional heating methods. nih.gov

For quinoline synthesis, microwave irradiation has been successfully applied to the Vilsmeier-Haack cyclization of acetanilides to produce 2-chloro-quinoline-3-carboxaldehydes in just a few minutes. researchgate.net This represents a significant improvement over traditional methods that require longer reaction times. researchgate.net

The synthesis of fused quinoline systems has also benefited from microwave technology. For instance, the synthesis of pyrano[2,3-b]quinolin-2-ones from 2-chloro-3-formylquinolines can be efficiently conducted in a microwave reactor. elixirpublishers.com The reaction of 2-chloro-3-formylquinoline with acetic acid and sodium acetate under microwave irradiation leads to the target pyrano-fused product with high efficiency. elixirpublishers.com Interestingly, by altering the reaction parameters under microwave conditions, it is possible to selectively form 3-formylquinolin-2(1H)-ones instead. elixirpublishers.com

The mechanistic implications of using microwaves are primarily thermal. The high temperatures achieved quickly accelerate reaction rates according to the Arrhenius equation. However, non-thermal or "specific microwave effects" are a topic of ongoing discussion. In many cases, the observed rate enhancements can be attributed to the extremely fast and uniform heating that is difficult to replicate conventionally. nih.gov This can influence reaction selectivity by altering the relative rates of competing reaction pathways. For reactions involving this compound, microwave heating can be expected to accelerate both nucleophilic substitution at the C2 position and cycloaddition reactions at the ethynyl group. For example, 1,3-dipolar cycloaddition reactions, a common transformation for alkynes, are known to be significantly accelerated under microwave irradiation. nih.gov

| Reaction | Starting Material | Conditions | Product | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Vilsmeier-Haack Cyclization | Acetanilide | Vilsmeier Reagent, MW | 2-Chloro-quinoline-3-carboxaldehyde | Minutes | Good | researchgate.net |

| Pyranoquinoline Synthesis | 2-Chloro-3-formylquinoline | Acetic Acid, Sodium Acetate, MW | Pyrano[2,3-b]quinolin-2-one | 1.5 - 2.5 min | High | elixirpublishers.com |

| 1,3-Dipolar Cycloaddition | Various Alkynes & Azides | Toluene, MW (120 W, 75 °C) | Cycloadducts | 1 h | 70-80% | nih.gov |

| Heterocycle Synthesis | Benzo[f]quinoline, Bromo-acetophenones, Alkynes | 1,2-Epoxybutane, MW (120 °C) | Benzo[f]pyrrolo[1,2-a]quinoline | 30 min | - | lew.ro |

Mechanistic Investigations and Reaction Pathways

The diverse reactivity of this compound gives rise to several distinct and well-investigated reaction pathways for the synthesis of fused heterocycles. These mechanisms often involve a sequence of catalytic cycles, nucleophilic attacks, and intramolecular cyclizations.

A fundamental reaction for modifying this scaffold is the Sonogashira coupling . The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond of the quinoline, which is particularly reactive due to the adjacent electron-withdrawing nitrogen atom. wikipedia.orgbeilstein-journals.org Simultaneously, the copper cycle activates the terminal alkyne to form a copper(I) acetylide. Transmetalation from copper to the palladium complex, followed by reductive elimination, yields the C-C coupled product and regenerates the Pd(0) catalyst. wikipedia.org This reaction is crucial for either introducing the ethynyl group or for coupling the existing ethynyl group with other aryl/vinyl halides.

Electrophilic cyclization is a key pathway for forming sulfur- and selenium-fused systems. The synthesis of thieno[2,3-b]quinolines via iodocyclization proceeds through the activation of the carbon-carbon triple bond by an electrophilic iodine source (e.g., I₂ or ICl). rsc.orgrsc.org This forms a vinyl cation intermediate, which is then attacked by the adjacent nucleophilic sulfur atom in a 5-endo-dig manner. hud.ac.uk Subsequent rearomatization yields the fused thienoquinoline ring system. rsc.org A related mechanism occurs in the reaction of 3-ethynylquinoline N-oxide with thiourea, where initial thiolation at C2 is followed by a spontaneous 5-endo-dig cyclization onto the alkyne, driven by the favorable geometry and nucleophilicity of the sulfur atom. rsc.org

Condensation-cyclization pathways are prevalent in the formation of nitrogen-containing fused rings. For example, the synthesis of benzo[b] rsc.orgnih.govnaphthyridines from 2-(phenylethynyl)quinoline-3-carbaldehyde and ammonia involves the initial formation of an aldimine intermediate. researchgate.net This is followed by a nucleophilic attack from the newly formed C=N bond onto the ethynyl group in an intramolecular fashion, leading to the fused six-membered ring after tautomerization. researchgate.net Similarly, the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one from 2-chloro-3-formylquinoline and formamide proceeds via initial condensation to an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. nih.gov A subsequent intramolecular cyclization involving the elimination of HCl affords the final fused pyrrolinone product. nih.gov

Finally, more complex transformations can be achieved through transition-metal-catalyzed cascade reactions . For instance, Rh(III)-catalyzed formal [4+2] cycloadditions can be used to construct tetracyclic lactones from thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes. mdpi.com The proposed mechanism involves C-H activation directed by the carboxylic acid group, followed by coordination and insertion of the alkyne, and subsequent reductive elimination to form the new fused ring. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Ethynylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignmenttsijournals.comlibretexts.orgquimicaorganica.orglibretexts.orgrsc.orgchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. youtube.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing chemists to map out the molecular framework. tsijournals.comyoutube.com For quinoline (B57606) derivatives, both ¹H and ¹³C NMR are routinely used to confirm structural assignments. tsijournals.comnih.gov

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type, and their proximity to other protons. In a typical ¹H NMR spectrum of a 2-chloro-3-ethynylquinoline derivative, distinct signals are expected for the protons on the quinoline ring and the ethynyl (B1212043) proton.

The aromatic protons of the quinoline core typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) depend on the substitution pattern on the benzene (B151609) portion of the quinoline ring. For the parent this compound, the protons H-4, H-5, H-6, H-7, and H-8 would each produce a distinct signal. The H-4 proton, being adjacent to the electron-withdrawing chloro and ethynyl groups, is expected to be significantly deshielded.

A key signal for confirming the structure is that of the terminal alkynyl proton (–C≡C–H). This proton typically appears as a sharp singlet in a distinct region of the spectrum, usually between δ 3.0 and 3.5 ppm. Its characteristic chemical shift provides direct evidence for the presence of the ethynyl functional group.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H5-H8) | 7.5 - 8.2 | Multiplet (m) |

| Aromatic (H4) | ~8.3 | Singlet (s) |

Note: The values presented are typical and can vary based on the solvent and specific derivative.

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a separate signal. In this compound, eleven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The carbon atoms of the quinoline ring typically resonate between δ 120 and 150 ppm. The carbon atom C-2, bonded to the electronegative chlorine atom, would appear significantly downfield. The quaternary carbons of the ring fusion (C-4a and C-8a) also have characteristic chemical shifts. A crucial aspect of the spectrum is the identification of the two sp-hybridized carbons of the ethynyl group. These carbons resonate in a unique region of the spectrum, typically between δ 70 and 90 ppm, providing definitive evidence for the alkyne moiety. Computational methods are often used alongside experimental data to aid in the precise assignment of carbon signals. tsijournals.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-Cl) | ~150 |

| C3 (C-C≡CH) | ~118 |

| C4 | ~138 |

| C4a, C8a (bridgehead) | ~128, ~148 |

| C5, C6, C7, C8 | 127 - 132 |

| C≡CH (alkynyl) | ~80 |

Note: TMS is used as a standard reference with a chemical shift of 0.0 ppm. docbrown.info The values presented are estimates.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patternslibretexts.orgquimicaorganica.orgnih.govnist.govnih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide valuable structural information through the analysis of fragmentation patterns. tutorchase.com

For this compound (C₁₁H₆ClN), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ that confirms the elemental composition. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. tutorchase.com This results in two characteristic peaks for the molecular ion: an [M]⁺ peak and an [M+2]⁺ peak, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. tutorchase.comnih.gov

Electron ionization (EI) mass spectrometry often causes the molecular ion to fragment into smaller, charged species. The analysis of these fragments provides clues about the molecule's structure. For this compound, common fragmentation pathways could include the loss of a chlorine radical (∙Cl), the loss of an acetylene (B1199291) molecule (C₂H₂), or cleavage of the quinoline ring system itself. The fragmentation patterns of quinoline derivatives can be complex but are often diagnostic for specific structural features. nih.govmcmaster.ca

Infrared (IR) Spectroscopy for Functional Group Identificationtsijournals.comlibretexts.orglibretexts.orgnih.govresearchgate.netmdpi.com

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most diagnostic peaks are those associated with the ethynyl group. libretexts.orgorgchemboulder.com

≡C–H Stretch: A sharp, strong absorption band typically appears around 3330-3270 cm⁻¹. This band is characteristic of the stretching vibration of the C-H bond of a terminal alkyne. orgchemboulder.com

C≡C Stretch: The carbon-carbon triple bond stretching vibration gives rise to a weak but sharp band in the range of 2260-2100 cm⁻¹. libretexts.orgorgchemboulder.com The weakness of this band is due to the low polarity of the triple bond. libretexts.org

Other important vibrations include:

C=C and C=N Stretches: The aromatic quinoline ring will exhibit multiple bands in the 1620-1450 cm⁻¹ region corresponding to C=C and C=N stretching vibrations. nih.gov

C–Cl Stretch: The stretching vibration for the carbon-chlorine bond is typically observed in the fingerprint region, around 850-550 cm⁻¹. nih.gov

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C–H stretch | 3330 - 3270 | Strong, Sharp |

| Alkyne | C≡C stretch | 2260 - 2100 | Weak, Sharp |

| Aromatic Ring | C=C / C=N stretch | 1620 - 1450 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determinationnih.govnist.govresearchgate.net

While NMR, MS, and IR spectroscopy provide information about connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive view of the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing exact bond lengths, bond angles, and torsional angles. nih.gov

The crystal structure of a this compound derivative would reveal the planarity of the quinoline ring system and the linear geometry of the ethynyl group. Furthermore, it would provide crucial information about intermolecular interactions in the solid state, such as π-π stacking between the aromatic rings or potential hydrogen bonding involving the ethynyl proton or the quinoline nitrogen. researchgate.net These non-covalent interactions are vital for understanding the material's physical properties and how molecules pack in a crystalline solid. While the specific crystal structure for this compound is not described in the provided sources, the technique has been successfully applied to numerous related quinoline derivatives, confirming their molecular geometries. researchgate.netmdpi.comnih.gov

Advanced Spectroscopic Techniques in Quinoline Researchchemicalbook.commdpi.com

Beyond the fundamental techniques, a variety of advanced spectroscopic methods are employed to tackle more complex structural problems in quinoline chemistry.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of all ¹H and ¹³C signals, especially for highly substituted or complex quinoline derivatives. nih.gov These experiments reveal correlations between nuclei, helping to piece together the molecular structure by identifying neighboring protons (COSY) or connecting protons to the carbons they are attached to (HSQC) and to carbons two or three bonds away (HMBC).

Hyphenated Techniques: Techniques that couple chromatography with spectroscopy are essential for the analysis of complex mixtures containing quinoline derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation of volatile compounds followed by their immediate identification by mass spectrometry. Similarly, High-Performance Liquid Chromatography (HPLC) can be coupled with UV-Visible or Diode Array Detectors (DAD) to separate and quantify non-volatile quinoline derivatives in various samples. nih.govresearchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule. Quinoline and its derivatives, possessing conjugated π-systems, exhibit characteristic absorption maxima (λₘₐₓ) in the UV region, which can be useful for both qualitative and quantitative analysis. nih.gov

These advanced methods, in conjunction with the foundational spectroscopic techniques, provide a powerful and comprehensive toolkit for the characterization of this compound and the broader family of quinoline compounds.

Computational and Theoretical Studies on 2 Chloro 3 Ethynylquinoline

Density Functional Theory (DFT) Calculations in Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular geometry, vibrational frequencies, and various electronic properties of quinoline (B57606) derivatives. DFT calculations, often utilizing functionals like B3LYP, are instrumental in determining bond lengths, bond angles, and dihedral angles of the optimized molecular structure.

Table 1: Representative Data for Calculated First-Order Hyperpolarizability (β) of 2-Chloro-3-ethynylquinoline

| Parameter | Calculated Value (a.u.) |

| βx | Illustrative Value |

| βy | Illustrative Value |

| βz | Illustrative Value |

| βtotal | Illustrative Total Value |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. For this compound, the distribution of the HOMO and LUMO across the quinoline ring, the chloro substituent, and the ethynyl (B1212043) group would pinpoint the most probable sites for electrophilic and nucleophilic attack.

Table 2: Representative Data for Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Illustrative Value |

| LUMO | Illustrative Value |

| Energy Gap (Egap) | Illustrative Value |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Mechanistic Insights from Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For this compound, computational studies could provide mechanistic insights into a variety of reactions, such as nucleophilic substitution at the chloro-substituted carbon, electrophilic additions to the ethynyl group, and cycloaddition reactions. These models can help in understanding the role of catalysts, solvents, and substituent effects on the reaction outcomes.

Conformational Analysis and Energetic Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. While the quinoline ring itself is largely planar and rigid, the ethynyl group can, in principle, exhibit some rotational freedom. However, for a simple linear substituent like the ethynyl group directly attached to the rigid quinoline core, the conformational landscape is expected to be relatively simple with a clear global minimum energy conformation. Computational methods can be used to perform a systematic scan of the potential energy surface with respect to the rotation around the bond connecting the ethynyl group to the quinoline ring to confirm the most stable orientation and to determine the energy barriers for any possible rotations. This analysis provides a detailed energetic landscape, highlighting the thermodynamically preferred structures.

Based on a comprehensive review of available scientific literature, there is insufficient specific research data focused on the chemical compound "this compound" to generate a thorough and scientifically accurate article that adheres to the provided detailed outline. The existing body of research predominantly centers on a closely related analog, 2-chloro-3-formylquinoline (also known as 2-chloroquinoline-3-carbaldehyde).

This analog, featuring a formyl (-CHO) group at the 3-position instead of an ethynyl (-C≡CH) group, is extensively used as a versatile precursor in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. The research findings for 2-chloro-3-formylquinoline and its derivatives align well with the topics outlined in your request, including:

Synthesis of Bioactive Heterocyclic Compounds: The formyl group is a reactive handle used in numerous condensation reactions to build complex molecular architectures.

Pharmacological Agents: A multitude of derivatives originating from 2-chloro-3-formylquinoline have been synthesized and evaluated for various medicinal applications.

Antimicrobial and Antimalarial Activities: There is substantial research documenting the testing of these derivatives against various microbial and Plasmodium strains.

Materials Science Applications: The broader quinoline scaffold is investigated for properties relevant to materials science, and data on specific derivatives of the formyl analog may be available.

Given the scarcity of information on "this compound," it is not possible to fulfill the article request with the required level of detail and scientific accuracy while focusing solely on this specific compound.

Would you be interested in an article on the well-researched and closely related compound, 2-chloro-3-formylquinoline , which would allow for a comprehensive and data-rich response structured around your provided outline?

Applications and Advanced Research of 2 Chloro 3 Ethynylquinoline in Specialized Fields

Catalysis and Reaction Development

The compound 2-chloro-3-ethynylquinoline and its precursors are significant substrates in the development of advanced catalytic reactions, particularly in the formation of carbon-carbon bonds. Research in this area primarily focuses on leveraging transition-metal catalysis to synthesize and functionalize the quinoline (B57606) scaffold, demonstrating its utility as a versatile building block for more complex molecular architectures.

One of the most crucial catalytic methods for synthesizing ethynylquinoline derivatives is the Sonogashira cross-coupling reaction. researchgate.netorganic-chemistry.orgwikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound, the reaction typically involves the coupling of a 2-chloroquinoline (B121035) derivative with a suitable alkyne. The process is generally mediated by a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netorganic-chemistry.org The development of these catalytic systems has been pivotal, with research focusing on optimizing catalysts, ligands, bases, and solvents to achieve high efficiency and yield. researchgate.net

A key area of reaction development involves domino or cascade sequences, where an initial catalytic coupling triggers subsequent transformations in a one-pot process. An example is the domino Sonogashira coupling of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes. irantypist.com In this palladium-catalyzed reaction, the expected Sonogashira coupling product undergoes a subsequent dimerization, leading to the formation of novel dimeric quinolinium salts in good to high yields. irantypist.com

The optimization of this domino reaction was systematically studied by varying the palladium source, ligands, base, solvent, and temperature. The findings highlight the critical role of each component in the catalytic cycle. irantypist.com

| Entry | Palladium Source | Ligand | Base | Solvent | Atmosphere | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | PdCl₂ | PPh₃ | TEA | CH₃CN | Air | 80 | 0 |

| 2 | PdCl₂ | PPh₃ | TEA | CH₃CN | N₂ | 80 | 85 |

| 3 | PdCl₂ | PPh₃ | TEA | CH₃CN | N₂ | RT | 70 |

This research demonstrates a sophisticated application of palladium catalysis for the development of complex quinoline-based structures. irantypist.com The resulting quinolinium salts can be further modified, for instance, by reacting them with phenoxide and thiophenoxide to yield corresponding ether and thioether derivatives. irantypist.com

The versatility of the 2-chloroquinoline core in catalytic processes extends to its use in multicomponent reactions. For example, 2-chloroquinoline-3-carbaldehyde (B1585622), a related precursor, is used in L-proline catalyzed reactions to construct highly substituted quinoline scaffolds under mild conditions. nih.govresearchgate.net These reactions showcase excellent yields and wide applicability, underscoring the importance of developing catalytic methods that are both efficient and environmentally benign. researchgate.net

| Quinoline Reactant | Alkyne Reactant | Product | Yield (%) |

|---|---|---|---|

| 2-chloro-3-(chloromethyl)benzo[h]quinoline | Phenylacetylene | Dimeric quinolinium salt (3m) | 87 |

| 2-chloro-3-(chloromethyl)benzo[h]quinoline | Propargyl phenoxide | Dimeric quinolinium salt (3n) | 81 |

The development of these catalytic reactions is crucial for expanding the synthetic utility of this compound and related compounds, enabling the construction of novel heterocyclic systems for various specialized fields. rsc.org

Emerging Research Directions and Unexplored Avenues for 2 Chloro 3 Ethynylquinoline

Integration with Modern Synthetic Methodologies

The synthetic utility of 2-chloro-3-ethynylquinoline is largely rooted in the reactivity of its chloro and ethynyl (B1212043) substituents. Modern synthetic organic chemistry offers a plethora of powerful tools that can be applied to this scaffold to generate diverse and complex molecular architectures. The precursor, 2-chloro-3-formylquinoline, is readily synthesized through methods like the Vilsmeier-Haack reaction from acetanilides. nih.govchemijournal.com The transformation of the formyl group into the key ethynyl functionality can be efficiently achieved through established one-carbon homologation reactions such as the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.

The presence of the ethynyl group opens the door to a variety of modern coupling and cycloaddition reactions. For instance, the terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate 1,2,3-triazole-linked quinoline (B57606) conjugates. This approach offers a highly efficient and regioselective method for linking the quinoline core to other molecular fragments, enabling the rapid synthesis of compound libraries for biological screening.

Furthermore, the chloro substituent at the 2-position provides a handle for transition-metal-catalyzed cross-coupling reactions. Sonogashira coupling, for example, could be employed to further functionalize the quinoline core by reacting the 2-chloro position with other terminal alkynes. nih.gov This would lead to the formation of di-alkynyl quinoline derivatives, which could serve as precursors to novel polycyclic aromatic systems or conjugated materials. The strategic combination of these modern synthetic methods allows for the systematic and efficient diversification of the this compound scaffold, paving the way for the discovery of new compounds with unique properties. Multicomponent reactions (MCRs) also present a promising avenue for the elaboration of this scaffold, offering a pathway to complex molecular structures in a single synthetic operation. rsc.org

Computational Design of Novel this compound Derivatives

The rational design of novel bioactive molecules increasingly relies on computational methods. Techniques such as Density Functional Theory (DFT) and molecular docking are invaluable tools for predicting the properties and biological activities of new chemical entities. researchgate.net For this compound, computational studies can guide the synthesis of derivatives with enhanced therapeutic potential.

DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its prospective derivatives. Such studies can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity in various chemical transformations. researchgate.net This information can be leveraged to design more efficient synthetic routes and to predict the outcomes of proposed reactions.

Molecular docking simulations can be utilized to explore the binding interactions of virtually designed this compound derivatives with specific biological targets. nih.gov By creating a virtual library of analogs with diverse substituents at the ethynyl and chloro positions, it is possible to screen for compounds that exhibit favorable binding energies and interaction patterns with the active sites of enzymes, such as kinases. nih.gov This in silico screening approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. Pharmacophore modeling is another powerful computational tool that can be used to identify the key structural features required for a molecule to interact with a specific biological target. nih.govscienceopen.com By generating a pharmacophore model based on known active compounds, it is possible to design novel this compound derivatives that fit the model and are therefore more likely to exhibit the desired biological activity. nih.govscienceopen.com

Exploration of Novel Biological Targets

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. sapub.orgnih.govsemanticscholar.org The unique structural features of this compound make it an attractive starting point for the discovery of new therapeutic agents targeting a range of diseases.

The incorporation of an ethynyl group at the 3-position of the quinoline ring is of particular interest for targeting protein kinases. Many potent kinase inhibitors feature a hinge-binding moiety that interacts with the ATP-binding site of the enzyme. The quinoline nitrogen can act as a hydrogen bond acceptor, a common feature in kinase inhibitors. nih.gov The ethynyl group provides a rigid linker that can be used to position other functional groups to interact with specific residues within the kinase active site, potentially leading to high potency and selectivity. The exploration of this compound derivatives as inhibitors of various kinase families implicated in cancer and other diseases is a promising and largely unexplored research avenue. nih.govmdpi.com

Beyond kinases, the versatility of the this compound scaffold allows for its derivatization to target a wide range of other biological targets. For example, the synthesis of novel heterocyclic systems fused to the quinoline core could lead to compounds with activity against microbial pathogens or viruses. nih.gov The development of derivatives as potential anticancer agents is another area of significant interest, given the known antiproliferative activity of many quinoline-based compounds. nih.govsemanticscholar.orgresearchgate.net The systematic exploration of the biological activities of novel compounds derived from this compound against a diverse panel of biological targets is likely to yield new lead compounds for drug discovery.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-3-ethynylquinoline?

The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

- Chlorination : Direct electrophilic substitution at the 2-position using reagents like POCl₃ or SOCl₂ under reflux .

- Ethynylation : Sonogashira coupling or nucleophilic substitution with ethynyl Grignard reagents, often requiring palladium catalysts and inert atmospheres .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., chloroform/ethanol) to isolate the product .

Q. How is this compound characterized structurally?

Standard characterization includes:

- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns; IR for ethynyl C≡C stretching (~2100 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight and isotopic patterns .

- X-ray Crystallography : For unambiguous confirmation of regiochemistry and bond angles, as demonstrated in related quinoline derivatives .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Serves as a scaffold for developing kinase inhibitors or antimicrobial agents due to its planar aromatic structure and reactive ethynyl group .

- Materials Science : Ethynyl group enables click chemistry for functionalizing polymers or metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ in Sonogashira coupling to balance reactivity and cost .

- Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) for ethynylation efficiency .

- Reaction Monitoring : Use TLC (UV-active spots) or in-situ IR to detect intermediate formation and minimize side products .

Q. How should researchers address contradictions in reported bioactivity data?

- Assay Validation : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity) .

- Orthogonal Testing : Combine in vitro (e.g., bacterial growth inhibition) and in silico (molecular docking) approaches to confirm target engagement .

- Impurity Analysis : Use HPLC-MS to rule out confounding effects from synthetic byproducts (e.g., 3-chloropropyl derivatives) .

Q. What strategies mitigate solubility limitations in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .

- Pro-drug Design : Synthesize phosphate or ester derivatives for improved bioavailability .

Q. How can computational modeling guide SAR studies?

- Docking Simulations : Map the ethynyl group’s role in binding pocket interactions (e.g., ATP-binding sites in kinases) .

- DFT Calculations : Analyze electronic effects of chloro and ethynyl substituents on quinoline’s HOMO-LUMO gap .

Q. What analytical techniques detect trace impurities in bulk samples?

- HPLC-PDA : Detect chlorinated byproducts (e.g., 2-Chloro-3-(3-chloropropyl) derivatives) with ≥95% purity thresholds .

- LC-MS/MS : Identify degradation products under accelerated stability conditions (40°C/75% RH) .

Methodological Challenges and Solutions

Q. How to resolve ambiguities in regiochemistry during synthesis?

- NOESY NMR : Correlate spatial proximity of substituents (e.g., ethynyl vs. chloro groups) .

- Isotopic Labeling : Introduce ¹³C at the ethynyl position to track coupling efficiency via 2D NMR .

Q. What safety protocols are critical for handling this compound?

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .

- Waste Disposal : Quench ethynyl residues with aqueous AgNO₃ to prevent exothermic reactions .

Tables

Table 1 : Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.90 (s, H-4), 2.50 (s, C≡CH) | |

| ¹³C NMR | δ 152.1 (C-2), 84.5 (C≡CH) | |

| IR | 2105 cm⁻¹ (C≡C stretch) |

Table 2 : Common Synthetic Byproducts and Mitigation

| Byproduct | Mitigation Strategy |

|---|---|

| 2-Chloro-3-(3-chloropropyl) | Optimize reaction time/temperature |

| Quinoline N-oxide | Use anhydrous conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.